molecular formula C15H19N3O3 B2710170 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1172380-69-6

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2710170
CAS RN: 1172380-69-6
M. Wt: 289.335
InChI Key: YMUGYONHZFTNBJ-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their specific structure. Some general properties include their heterocyclic nature and the presence of two nitrogen atoms, one oxygen atom, and two carbon atoms in a five-membered ring .

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the pharmacokinetics and metabolism of UK-383,367, a procollagen C-proteinase inhibitor with a structure featuring an oxadiazole ring, revealed insights into its extensive metabolism in rats and dogs. This research could provide a rationale for studying similar compounds with oxadiazole rings, including their metabolic pathways and the identification of long-lived metabolites (Allan et al., 2006).

Antiepileptic Activity

Compounds with 1,3,4-oxadiazole structures have been investigated for their anticonvulsant activities. A study synthesized novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles and evaluated their efficacy in various seizure models. The research suggested a structural model vital for anticonvulsant activity and attempted to establish structure-activity relationships (Rajak et al., 2013).

Antiviral and Antiallergic Activities

The synthesis and evaluation of thiazole C-nucleosides, including analogs with oxadiazole structures, for their in vitro antiviral activity against various viruses and potential as purine nucleotide biosynthesis inhibitors, showcased the broad spectrum of biological activities associated with these compounds (Srivastava et al., 1977). Additionally, the synthesis and antiallergic activities of 2-alkyl-3,4-dimethylfuro[2,3-c] pyrazole-5-carboxamides and related compounds, including oxadiazole derivatives, indicated potent anti-allergic effects, contributing to the understanding of the structure-activity relationship in these compounds (Huang et al., 1994).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) provides an example of the detailed analytical approaches that can be applied to similar compounds. This includes the differentiation from regioisomers and the identification of by-products, which is crucial for understanding the chemical behavior and potential applications of such compounds (McLaughlin et al., 2016).

Mechanism of Action

The mechanism of action of oxadiazoles can vary widely depending on their specific structure and the biological target they interact with. Some oxadiazoles have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

Safety and Hazards

The safety and hazards associated with oxadiazoles can vary widely depending on their specific structure. Some oxadiazoles may be combustible .

Future Directions

The future directions for research into oxadiazoles are vast, given their wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9-8-12(10(2)20-9)13(19)16-15-18-17-14(21-15)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUGYONHZFTNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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